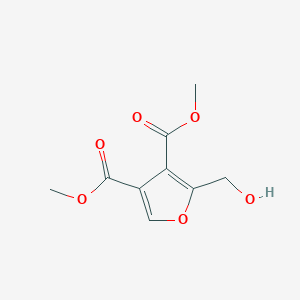
Butanoic acid, 2-(((3-((diethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)amino)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-(((3-((diethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)amino)methyl)- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple functional groups such as diethylamino, carbonyl, and triiodobenzoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-(((3-((diethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)amino)methyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of the functional groups. Common reagents used in these reactions include diethylamine, ethyl chloroformate, and triiodobenzene. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2-(((3-((diethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)amino)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts. For example, oxidation reactions may require elevated temperatures and the presence of an oxidizing agent, while reduction reactions may be carried out at lower temperatures with a reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-(((3-((diethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)amino)methyl)- has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Butanoic acid, 2-(((3-((diethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)amino)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the diethylamino group may interact with amino acid residues in enzymes, while the triiodobenzoyl group may enhance binding affinity through hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Butanoic acid, 2-(((3-((diethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)amino)methyl)- include:
Butanoic acid derivatives: These compounds share the butanoic acid core structure but differ in their functional groups.
Triiodobenzoyl compounds: These compounds contain the triiodobenzoyl group but may have different core structures or additional functional groups.
Uniqueness
The presence of both diethylamino and triiodobenzoyl groups allows for versatile interactions with biological molecules and chemical reagents, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
35245-21-7 |
|---|---|
Molekularformel |
C22H30I3N3O5 |
Molekulargewicht |
797.2 g/mol |
IUPAC-Name |
2-[[[3-(diethylcarbamoyl)-5-[ethyl(propanoyl)amino]-2,4,6-triiodobenzoyl]amino]methyl]butanoic acid |
InChI |
InChI=1S/C22H30I3N3O5/c1-6-12(22(32)33)11-26-20(30)14-16(23)15(21(31)27(8-3)9-4)18(25)19(17(14)24)28(10-5)13(29)7-2/h12H,6-11H2,1-5H3,(H,26,30)(H,32,33) |
InChI-Schlüssel |
BSKPDGFAFRGRTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CNC(=O)C1=C(C(=C(C(=C1I)N(CC)C(=O)CC)I)C(=O)N(CC)CC)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)




![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)



![1-(Ethenesulfonyl)-4-[4-(ethenesulfonyl)butoxy]butane](/img/structure/B14693578.png)

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)


